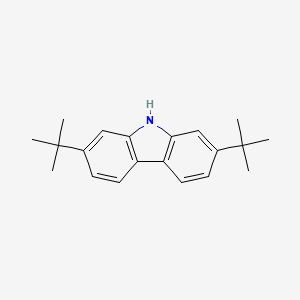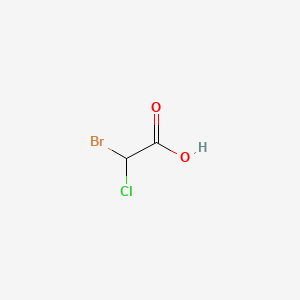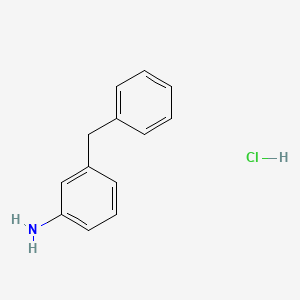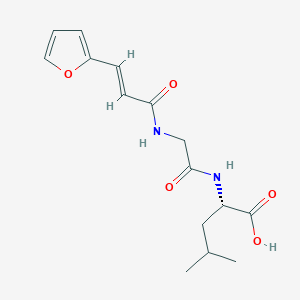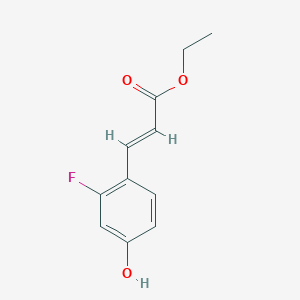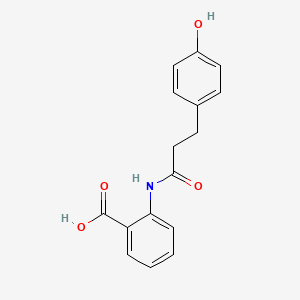![molecular formula C18H19NO4 B3029609 5,16-dimethoxy-10-azatetracyclo[7.7.1.0(2),?.0(1)(3),(1)?]heptadeca-1(16),2(7),3,5,13(17),14-hexaene-4,15-diol CAS No. 72361-67-2](/img/structure/B3029609.png)
5,16-dimethoxy-10-azatetracyclo[7.7.1.0(2),?.0(1)(3),(1)?]heptadeca-1(16),2(7),3,5,13(17),14-hexaene-4,15-diol
Übersicht
Beschreibung
5,16-dimethoxy-10-azatetracyclo[7710(2),?0(1)(3),(1)?]heptadeca-1(16),2(7),3,5,13(17),14-hexaene-4,15-diol is a complex organic compound with a unique tetracyclic structure
Wirkmechanismus
Target of Action
Laetanine, a noraporphine alkaloid, has been identified as a potent natural product inhibitor of Matrix Metalloproteinase 9 (MMP-9) . MMP-9 is a calcium-dependent zinc-containing endopeptidase involved in multiple cellular processes, including cancer invasion, rheumatoid arthritis, and osteoarthritis . It plays a crucial role in degrading extracellular matrix proteins present in the tumor microenvironment and cartilage, and promoting angiogenesis .
Mode of Action
It is suggested that laetanine interacts with hotspot residues of the hemopexin domain of mmp-9 . This interaction could potentially inhibit the activity of MMP-9, thereby affecting the degradation of extracellular matrix proteins and angiogenesis .
Biochemical Pathways
Given its inhibitory action on mmp-9, it can be inferred that laetanine may influence the pathways related to extracellular matrix degradation and angiogenesis
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of Laetanine is currently unknown .
Result of Action
Given its inhibitory action on mmp-9, it can be inferred that laetanine may have potential anti-cancer and anti-arthritic effects by inhibiting the degradation of extracellular matrix proteins and angiogenesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,16-dimethoxy-10-azatetracyclo[7710(2),?0(1)(3),(1)?]heptadeca-1(16),2(7),3,5,13(17),14-hexaene-4,15-diol typically involves multi-step organic reactionsCommon reagents used in these steps include methanol, sodium methoxide, and various oxidizing agents .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes can be employed to scale up the production while maintaining the efficiency and safety of the reactions .
Analyse Chemischer Reaktionen
Types of Reactions
5,16-dimethoxy-10-azatetracyclo[7.7.1.0(2),?.0(1)(3),(1)?]heptadeca-1(16),2(7),3,5,13(17),14-hexaene-4,15-diol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while substitution of methoxy groups can introduce various functional groups, leading to a wide range of derivatives .
Wissenschaftliche Forschungsanwendungen
5,16-dimethoxy-10-azatetracyclo[7.7.1.0(2),?.0(1)(3),(1)?]heptadeca-1(16),2(7),3,5,13(17),14-hexaene-4,15-diol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5,12-Dimethoxy-17-methyl-17-azatetracyclo[7.7.1.0(2),7.0(10),15]heptadeca-2,4,6,10,12,14-hexaene-4,13-diol
- 4,16-dimethoxy-10-(2-methoxyphenoxymethyl)-10-azatetracyclo[7.7.1.0(2),7.0(13),17]heptadeca-1(17),2,4,6,13,15-hexaene-5,15-diol
Uniqueness
5,16-dimethoxy-10-azatetracyclo[7710(2),?Its tetracyclic structure also distinguishes it from other similar compounds, providing a distinct framework for further functionalization and exploration .
Eigenschaften
IUPAC Name |
1,9-dimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,10-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-22-15-7-10-5-12-16-9(3-4-19-12)6-14(21)18(23-2)17(16)11(10)8-13(15)20/h6-8,12,19-21H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URQAEFLEDPPPFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CC3C4=C2C(=C(C=C4CCN3)O)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary biological target of Laetanine and how does it interact with this target?
A1: Laetanine has been identified as a potent inhibitor of the non-catalytic hemopexin domain of Matrix Metalloproteinase 9 (MMP-9) []. While the exact mechanism of interaction is not fully elucidated in the provided research, Laetanine is proposed to bind to hotspot residues within the hemopexin domain of MMP-9 []. This interaction disrupts the normal function of MMP-9, which is involved in the breakdown of extracellular matrix proteins and plays a role in conditions like cancer invasion and osteoarthritis [].
Q2: What is the molecular formula and weight of Laetanine?
A2: While the provided research articles do not explicitly state the molecular formula and weight of Laetanine, they do indicate its classification as a noraporphine alkaloid []. Based on this information and its chemical structure commonly depicted in literature, it can be deduced that Laetanine has the molecular formula C18H17NO4 and a molecular weight of 311.33 g/mol.
Q3: Are there computational chemistry studies on Laetanine's interaction with its target?
A4: Yes, Laetanine was identified as a potential MMP-9 inhibitor through a virtual screening workflow that employed quantum mechanical Fragment Molecular Orbital (FMO) calculations []. This approach, which included binding affinity predictions, proved superior to other methods like Glide docking scores and MM/PBSA in this study []. This suggests that FMO-based methods are promising for discovering potent natural product inhibitors like Laetanine [].
Q4: What is known about the pharmacokinetics (PK) of Laetanine, including its absorption, distribution, metabolism, and excretion (ADME)?
A4: The provided research does not provide specific details about the pharmacokinetic properties of Laetanine. Further investigation is needed to understand its ADME profile, which is crucial for evaluating its potential as a therapeutic agent.
Q5: Has Laetanine been tested in in vitro or in vivo models for efficacy against diseases like cancer or osteoarthritis?
A6: While Laetanine has been identified as a potential MMP-9 inhibitor through computational methods and its binding affinity for MMP-9 has been confirmed [], the provided research doesn't mention specific in vitro or in vivo studies evaluating its efficacy in disease models. Given the role of MMP-9 in cancer invasion, rheumatoid arthritis, and osteoarthritis [], further research is warranted to explore its therapeutic potential in these areas.
Q6: What is known about the toxicity and safety profile of Laetanine?
A6: The provided research does not include specific information on the toxicity or safety profile of Laetanine. Investigating these aspects is crucial for any potential therapeutic compound to ensure its safe use.
Q7: What analytical methods are used to identify and quantify Laetanine?
A8: Laetanine has been isolated and characterized using various chromatographic and spectroscopic techniques. Researchers have employed methods like column chromatography (CC), preparative thin layer chromatography (PTLC), and high-performance liquid chromatography (HPLC) for isolation and purification [, , ]. Structural elucidation often involves spectroscopic methods, including ultraviolet-visible spectroscopy (UV), infrared spectroscopy (IR), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy, including 1D and 2D NMR techniques [, , ].
Q8: What are the sources of Laetanine?
A9: Laetanine has been isolated from various plant species, particularly those belonging to the Lauraceae family. It was first identified in Litsea laeta [] and has since been found in other species like Phoebe tavoyana [, , , , ], Alseodaphne corneri [, ], and Polygonatum sibiricum []. Notably, the content of Laetanine and other phytochemicals can vary significantly between cultivated and wild-grown plants [], highlighting the importance of considering source material in research and potential applications.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


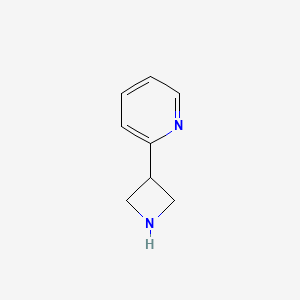
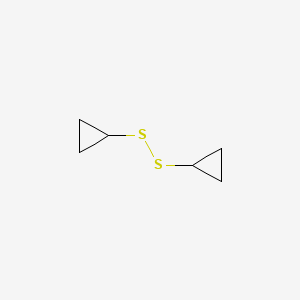
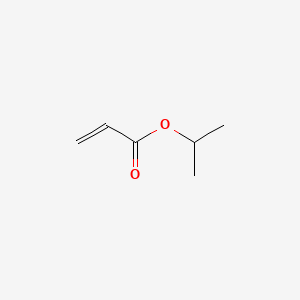
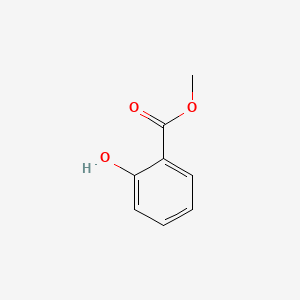
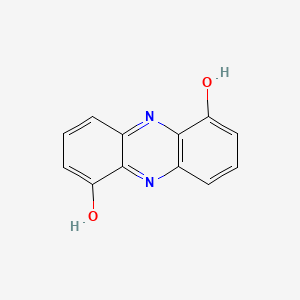
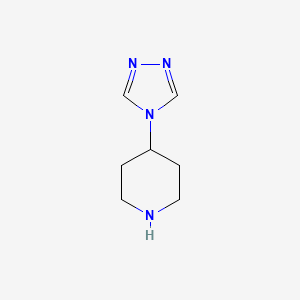
![4,6-Dibromo-1H-benzo[d]imidazole](/img/structure/B3029537.png)
